8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
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Overview
Description
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves the reaction of 4-methyl-2-aminopyridine with diethylmalonate in the presence of a solvent like 2-butanol and a catalytic amount of glacial acetic acid . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different amino components, such as aminoacetophenones and aminopyridines, to form substituted derivatives.
Condensation Reactions: It can condense with triethylorthoformate and dimethylformamide to yield various substituted pyridopyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include triethylorthoformate, dimethylformamide, and various amino components. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions are substituted pyridopyrimidines, which exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its urease inhibition activity is attributed to its ability to bind to the enzyme’s active site, thereby preventing the hydrolysis of urea . Additionally, its antitumor activity is linked to its ability to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar core structure and exhibits PARP-1 inhibition and antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, this compound is used in cancer research.
Uniqueness
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione stands out due to its broad spectrum of biological activities and its potential as a versatile building block for synthesizing various bioactive compounds .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.175 |
IUPAC Name |
8-methylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)10-8(12)5-9(11)13/h2-4H,5H2,1H3 |
InChI Key |
YZEPPXWJRMSDLI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=O)CC(=O)N2C=C1 |
Origin of Product |
United States |
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